4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid
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Overview
Description
4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid is a complex organic compound that features both an indole and a butanoic acid moiety. The indole structure is a common motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid typically involves the cyclization of glycine-derived enamino amides. This process can be catalyzed by various agents, including Ni(II) and Cu(II) complexes, and often requires specific conditions such as Boc-deprotection . Another method involves the oxidative cyclization of β-enaminones, which can be achieved in a one-pot reaction starting from β-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Similar in structure but contains a benzimidazole ring instead of an indole ring.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a pyrrole ring and is used in different biological applications.
Uniqueness
4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-oxo-4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(3-4-12(16)17)7-1-2-9-8(5-7)6-11(15)13-9/h1-2,5H,3-4,6H2,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTWNNOEKBGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CCC(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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